molecular formula C19H20N2O2 B278506 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No. B278506
M. Wt: 308.4 g/mol
InChI Key: UFMPEUGDMCWGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BML-111, is a synthetic compound that belongs to the family of N-acyl amino acids. It is a potent anti-inflammatory agent that has been extensively studied for its therapeutic potential in various inflammatory diseases.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide exerts its anti-inflammatory effects by activating the lipoxin A4 receptor (ALX) and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes the production of anti-inflammatory cytokines such as IL-10 and TGF-β. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to have a good safety profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a potent anti-inflammatory agent that can be used in various in vitro and in vivo experiments to study the inflammatory response. However, its high cost and limited availability can be a limitation for some research studies.

Future Directions

For research include investigating the efficacy of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide in combination with other anti-inflammatory agents and exploring its potential in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a synthetic compound that has shown promising results in various preclinical studies for its therapeutic potential in inflammatory diseases. Its mechanism of action involves activating the lipoxin A4 receptor and inhibiting the production of pro-inflammatory cytokines. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a good safety profile and does not cause any significant adverse effects. Further research is needed to explore its therapeutic potential in clinical trials and investigate its potential in the treatment of other diseases.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with 3-amino-2-methylphenol in the presence of thionyl chloride to form 3-(2-methyl-3-nitrophenyl)-2-methyl-1,3-benzoxazole. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to form N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been extensively studied for its therapeutic potential in various inflammatory diseases such as arthritis, colitis, and sepsis. It has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and stroke.

properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

InChI

InChI=1S/C19H20N2O2/c1-12(2)11-18(22)20-15-9-6-7-14(13(15)3)19-21-16-8-4-5-10-17(16)23-19/h4-10,12H,11H2,1-3H3,(H,20,22)

InChI Key

UFMPEUGDMCWGLR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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